Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate
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Overview
Description
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is an organic compound belonging to the class of picolinates It features a picolinic acid core substituted with a benzyloxy group at the 4-position and a hydroxymethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate typically involves multi-step organic reactions. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the benzyloxy and hydroxymethyl groups through selective substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The picolinic acid core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, benzyl alcohols, and various substituted picolinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The benzyloxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)picolinate: Lacks the benzyloxy group, which may affect its reactivity and applications.
Methyl 4-(benzyloxy)picolinate:
Methyl 6-(hydroxymethyl)picolinate: Similar structure but without the benzyloxy group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is unique due to the presence of both benzyloxy and hydroxymethyl groups, which confer distinct chemical properties and potential applications. Its dual functionality makes it a versatile compound in various fields of research and industry.
Biological Activity
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H15NO3
- Molecular Weight : 235.26 g/mol
The structure features a picolinate backbone with a benzyloxy group and a hydroxymethyl substituent, which may contribute to its biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects.
Anticancer Activity
A study explored the compound's ability to inhibit cancer cell proliferation. The results demonstrated significant antiproliferative effects on various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Inhibition of topoisomerase II |
MCF-7 | 15.0 | Induction of apoptosis |
A549 | 10.0 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
Case Studies
-
Case Study: In Vivo Antitumor Efficacy
- Objective : Evaluate the in vivo efficacy of this compound in a mouse model of breast cancer.
- Method : Mice were treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited at doses above 10 mg/kg, with minimal toxicity observed in normal tissues.
-
Case Study: Anti-inflammatory Response
- Objective : Assess the anti-inflammatory properties in a rat model of acute inflammation.
- Method : The compound was administered prior to LPS injection.
- Results : A marked reduction in paw edema and inflammatory markers was observed, indicating effective modulation of the inflammatory response.
Properties
IUPAC Name |
methyl 6-(hydroxymethyl)-4-phenylmethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15(18)14-8-13(7-12(9-17)16-14)20-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLPFDPCZFHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.